![molecular formula C24H19N3 B2694878 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-59-2](/img/structure/B2694878.png)

1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

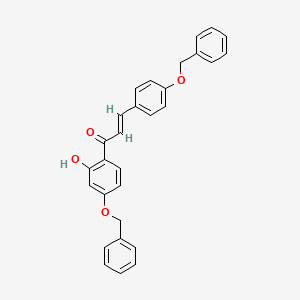

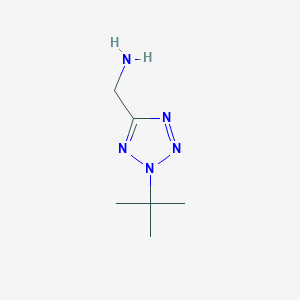

The compound “1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It has a molecular formula of C24H19N3 . The structure of this compound includes a pyrazolo[4,3-c]quinoline core, which is a fused ring system combining a pyrazole ring and a quinoline ring .

Synthesis Analysis

The synthesis of quinoline derivatives, such as the one , often involves multistep reactions. One common method for the synthesis of quinoline and its derivatives involves the use of α,β-unsaturated aldehydes . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of “1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is complex, with multiple rings and functional groups. The structure includes a pyrazole ring fused with a quinoline ring, creating a pyrazolo[4,3-c]quinoline core .Chemical Reactions Analysis

The chemical reactions involving “1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” are likely to be complex, given the multiple functional groups present in the molecule. The reactions could involve various mechanisms, such as the inhibition of growth factors, enzymes, and kinases .Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Molecular Logic Switches

Research on derivatives of 1H-pyrazolo[3,4-b]quinoline, including those with amino substitutions, has unveiled their significant photophysical properties such as solvatochromism, acidochromism, and solid-state fluorescence. These properties have implications for their use in molecular logic switches, with their fluorescence response to pH changes enabling their application in binary on-off and medium-on-off logic operations. The unique bathochromic shift in the fluorescence of certain derivatives in solid state suggests potential for charge-transfer complex formation, which could be useful in designing optoelectronic devices (Uchacz, Szlachcic, Wojtasik, Mac, Stadnicka, 2016).

Synthesis and Cytotoxic Activity

Another area of research involves the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing the methodological advancements in creating compounds that exhibit potent cytotoxic properties against various cancer cell lines. This indicates the potential of 1H-pyrazolo[4,3-c]quinoline derivatives in developing new chemotherapeutic agents (Deady, Rodemann, Zhuang, Baguley, Denny, 2003).

Quantum Chemical Simulations

The study of optical absorption and quantum chemical simulations of 1H-pyrazolo[3,4-b]quinoline derivatives has revealed insights into their electronic structures and absorption spectra, facilitating their application in materials science, particularly in organic semiconductors and light-emitting devices (Koścień, Sanetra, Gondek, Danel, Wisła, Kityk, 2003).

Optoelectronic Applications

Research into the electroluminescent properties of 1H-pyrazolo[3,4-b]quinoline derivatives has highlighted their potential as novel luminophores for organic light-emitting diode (OLED) applications. The ability to tune emission properties through various substitutions makes these compounds attractive for the development of OLED materials with specific spectral characteristics (Danel, Gondek, Pokladko, Kityk, 2009).

Eigenschaften

IUPAC Name |

1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3/c1-16-12-13-19(14-17(16)2)27-24-20-10-6-7-11-22(20)25-15-21(24)23(26-27)18-8-4-3-5-9-18/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTUOKFLNUCKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid](/img/structure/B2694796.png)

![N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2694797.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2694798.png)

![(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2694809.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2694814.png)

![Tert-butyl N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2694816.png)